Cholesterol beta-d-glucoside
Description
Contextualization within the Glycosylated Sterol Landscape
Steryl glycosides (SGs) are a class of glycolipids composed of a sterol molecule linked at its 3β-hydroxyl group to a sugar moiety via a glycosidic bond. nih.govresearchgate.net These compounds are found across various kingdoms of life, including plants, fungi, algae, and some bacteria, but are less common in animals. nih.govresearchgate.net The structure of SGs can vary based on both the sterol backbone and the attached carbohydrate. researchgate.net
Cholesterol beta-D-glucoside specifically consists of a cholesterol molecule and a D-glucose sugar unit joined by a β-glycosidic linkage. ontosight.aicaymanchem.com While cholesterol is the characteristic sterol in animals, plants and fungi utilize a different array of sterols, such as sitosterol (B1666911), stigmasterol (B192456), and ergosterol, leading to a diverse family of steryl glycosides. libretexts.orggerli.commdpi.com For instance, sitosteryl β-D-glucoside is a prominent SG in plants. nih.gov Furthermore, variations exist in the sugar component and its configuration; some bacteria, like Helicobacter pylori, synthesize cholesteryl α-glucosides, which differ in the stereochemistry of the glycosidic bond. mdpi.comnih.gov
The addition of the hydrophilic glucose molecule to the hydrophobic cholesterol structure creates an amphiphilic molecule with distinct biophysical properties compared to free cholesterol. nih.gov This structural alteration is key to its functions within the cell.
Table 1: Comparison of Common Steryl Glycosides
| Compound Name | Sterol Moiety | Sugar Moiety | Anomeric Linkage | Primary Kingdom |
|---|---|---|---|---|
| This compound | Cholesterol | D-Glucose | Beta (β) | Animals nih.gov |
| Sitosteryl beta-D-glucoside | Sitosterol | D-Glucose | Beta (β) | Plants nih.gov |
| Ergosteryl beta-D-glucoside | Ergosterol | D-Glucose | Beta (β) | Fungi libretexts.org |
Historical Perspectives on Steryl Glucoside Research
The study of steryl glycosides dates back over a century, with the initial isolation of a compound from olives that was later identified as sitosteryl D-glucoside. researchgate.netnih.gov For many years, research on SGs focused predominantly on those found in plants (phytosteryl glycosides). nih.gov
The presence of steryl glycosides in animals, specifically this compound, was a more recent discovery. Indications of its existence in mammalian cells first emerged from studies on cultured human fibroblasts and gastric mucosa. gerli.comnih.gov A significant breakthrough came with the understanding of its biosynthesis in mammals. Unlike in plants, where specific sterol glycosyltransferases are responsible for their formation, this compound in mammals is synthesized through a transglycosylation reaction. mdpi.comnih.gov This reaction is catalyzed by β-glucosidases (specifically GBA1 and GBA2), which transfer a glucose molecule from glucosylceramide to cholesterol. nih.govnih.gov This discovery linked the metabolism of this compound directly to the metabolism of sphingolipids, opening new avenues for understanding its physiological and pathological relevance. nih.gov
Table 2: Key Milestones in Steryl Glucoside Research
| Year/Period | Discovery/Finding | Significance |
|---|---|---|
| Early 20th Century | First isolation of a steryl glycoside from olives, later identified as sitosteryl D-glucoside. researchgate.netnih.gov | Marks the beginning of steryl glycoside research, initially focused on plant-based compounds. |
| Late 20th Century | Reports indicating the existence of this compound in cultured human cells. gerli.comnih.gov | First evidence of this specific glycolipid in mammalian systems. |
| 2002 | This compound identified as a lipid mediator in stress-responsive signal transduction, activating HSF1. caymanchem.commedchemexpress.com | Elucidated a specific signaling role for the compound in the cellular stress response. |
Fundamental Significance of this compound in Membrane Biology and Cellular Processes
This compound plays a crucial role in membrane biology and various cellular functions, stemming from its unique structure that combines the properties of cholesterol and glucose.
Membrane Structure and Fluidity: Like free cholesterol, this compound inserts into cellular membranes and influences their physical properties. ontosight.ainih.gov It has been shown to increase the ordering of lipid bilayers, a function similar to that of cholesterol. nih.gov However, the presence of the bulky, hydrophilic glucose headgroup modifies its interactions with neighboring lipids. nih.gov Studies using nuclear magnetic resonance and molecular dynamics simulations have shown that the glucosylation of cholesterol reduces its interaction with sphingomyelin (B164518), a key component of lipid rafts. nih.gov This suggests that the conversion of cholesterol to this compound can modulate the stability and organization of sphingomyelin-based membrane domains. nih.gov Despite the hydrophilic modification, the compound maintains a rapid flip-flop movement between membrane leaflets, similar to free cholesterol. nih.gov
Cellular Signaling and Stress Response: A significant function of this compound is its role as a signaling molecule, particularly in the cellular response to stress. medchemexpress.com Research has demonstrated that it acts as an activator of Heat Shock Transcription Factor 1 (HSF1). caymanchem.commedchemexpress.com Activation of HSF1 leads to the increased expression of heat shock proteins, such as HSP70, which help protect cells from damage. caymanchem.commedchemexpress.com This mechanism positions this compound as an important lipid mediator in stress-responsive signal transduction. medchemexpress.com
Metabolic Regulation and Disease Association: The synthesis and degradation of this compound are intrinsically linked to cellular lipid metabolism. Its formation relies on the availability of both cholesterol and glucosylceramide, and its breakdown is also catalyzed by β-glucosidases. nih.govnih.gov Consequently, dysregulation of this compound has been observed in certain pathological conditions. For example, in lysosomal storage disorders like Niemann-Pick type C disease, which is characterized by the accumulation of cholesterol in lysosomes, there is a marked elevation of this compound. nih.gov Similarly, its accumulation has been noted in atherosclerotic lesions, where it can impact the function of macrophages by reducing their pro-inflammatory capacity. nih.gov These findings highlight its potential role as a biomarker and a modulator of cellular homeostasis in disease states. ontosight.ainih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H54O7 |
|---|---|
Molecular Weight |
562.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H54O7/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(13-15-32(20,4)25(22)14-16-33(23,24)5)39-31-28(36)26(34)27(35)29(40-31)30(37)38/h9,18-19,21-29,31,34-36H,6-8,10-17H2,1-5H3,(H,37,38)/t19-,21?,22?,23-,24?,25?,26+,27+,28-,29+,31-,32+,33-/m1/s1 |
InChI Key |
IJLBJBCDNYOWPJ-POWTZJBQSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Origin of Product |
United States |
Natural Occurrence and Biological Distribution of Cholesterol Beta D Glucoside
Detection in Eukaryotic Organisms
Cholesterol beta-d-glucoside is not limited to prokaryotes and has been identified as a naturally occurring metabolite in mammals.
The natural occurrence of 1-O-cholesteryl-β-D-glucopyranoside (referred to as β-GlcChol) has been demonstrated in mouse tissues and human plasma. Its formation is catalyzed by the enzymes glucocerebrosidase 1 (GBA1) and glucocerebrosidase 2 (GBA2). These enzymes facilitate a transglucosylation reaction, transferring a glucose moiety from glucosylceramide to cholesterol nih.gov. This biosynthetic pathway indicates that β-GlcChol is an endogenous metabolite in mammalian systems.
The presence of this compound has been confirmed in the vertebrate brain nih.gov. Structural analysis of samples from adult rat brains verified the existence of β-cholesterylglucoside nih.gov. A detailed study using embryonic chicken brain not only allowed for the complete structural confirmation of the β-glucosidic linkage via ¹H-NMR analysis but also revealed an unexpected diversity of sterylglucosides in the brain nih.gov.
Research suggests that the biosynthesis of another related compound, β-galactosylcholesterol, in the brain coincides with the process of myelination, a critical period of brain development nih.gov. In vitro studies have also explored the effects of cholesterol β-d-glucoside on brain mitochondria, investigating its potential role in cellular respiration and the generation of reactive oxygen species nih.gov.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Cholesteryl-α-D-glucopyranoside |
| Cholesteryl-6-O-tetradecanoyl-α-D-glucopyranoside |
| Cholesteryl-6-O-phosphatidyl-α-D-glucopyranoside |
| Cholesteryl β-d-galactopyranoside |
| 6-O-acylated cholesteryl-β-d-glucopyranoside |
| Glucosylceramide |
| β-galactosylcholesterol |
| Monoglucosyl diacylglycerol |
| Diglucosyl diacylglycerol |
| Carotenoids |
Mammalian Tissues and Cells
Gastric Mucosa and Fibroblasts
In mammalian cells, this compound has been identified, particularly under conditions of cellular stress. Its presence in gastric mucosa and fibroblasts is of significant interest to researchers.
Gastric Mucosa: Research has shown a rapid induction of cholesteryl glucoside in the stomach tissues of rats when exposed to cold-restraint stress. nih.gov This induction is believed to be part of an anti-stress mechanism, potentially protecting the gastric lining from ulceration. nih.gov Studies have indicated that the administration of certain anti-ulcer agents can also cause an induction of cholesteryl glucoside in the gastric mucosa. nih.gov
Fibroblasts: The expression of this compound has been observed in human cultured fibroblast cells (TIG-3) in response to heat shock. nih.govnih.gov In these studies, the compound was barely detectable in cells under normal conditions. nih.govnih.gov However, upon exposing the cells to a high temperature (42°C), a glycolipid, later identified as cholesteryl glucoside, was detected, with its presence being most noticeable after 15 and 30 minutes of heat exposure. nih.gov This suggests a role for the compound in the cellular heat shock response. nih.govnih.gov
| Biological Context | Condition | Observation | Organism/Cell Type |
|---|---|---|---|
| Gastric Mucosa | Cold-Restraint Stress | Rapid induction of cholesteryl glucoside. nih.gov | Rat |
| Fibroblasts | Heat Shock (42°C) | Appearance of cholesteryl glucoside after 15-30 minutes; hardly detectable without heat shock. nih.gov | Human (TIG-3 cells) |
Fungal Species (e.g., Candida bogoriensis)
The occurrence of steryl glucosides in fungi is well-documented; however, the specific sterol that is glycosylated typically corresponds to the primary sterol found in the fungal cell membrane, which is ergosterol, not cholesterol. nih.gov Consequently, the most common steryl glucoside in fungi is ergosterol-β-D-glucoside.
Extensive research on the yeast Candida bogoriensis has shown that it is a notable producer of extracellular glycolipids. However, these are primarily sophorolipids, which are structurally different from steryl glucosides. Sophorolipids produced by C. bogoriensis consist of a sophorose sugar molecule linked to a long-chain hydroxy fatty acid. There is no scientific literature to suggest that Candida bogoriensis naturally produces this compound.
Plant Kingdom Steryl Glycosides
Steryl glycosides, also known as steryl glucosides, are widespread throughout the plant kingdom, where they exist as free steryl glucosides (SGs) or acylated steryl glucosides (ASGs). nih.gov They are integral components of plant cell membranes.
Steryl beta-d-glucosides are ubiquitous in plants, though their composition and concentration can vary significantly between species and even different tissues of the same plant. nih.gov The sterol portion of these molecules is most commonly one of the major phytosterols: β-sitosterol, stigmasterol (B192456), or campesterol. nih.gov
Cholesterol is generally considered a minor sterol in the plant kingdom compared to the aforementioned phytosterols. nih.gov However, it is present in small quantities in many plant species. As a result, this compound can also be found as a minor component of the total steryl glucoside profile in certain plants. nih.gov
The relative abundance of different steryl glucosides is specific to the plant species. For instance, members of the Solanaceae family (which includes eggplant, potato, and tomato) are known to contain cholesterol as a more significant portion of their total sterols compared to many other plant families.
A detailed analysis of eggplant (Solanum melongena) has provided quantitative data on its steryl glucoside content. nih.gov This study revealed the presence of this compound alongside the more abundant glucosides of β-sitosterol, stigmasterol, and campesterol. nih.gov The concentration of these compounds in the whole fruit is detailed in the table below.
| Steryl Beta-D-Glucoside | Concentration in Eggplant (mg/kg of fresh weight) nih.gov | Concentration in Eggplant (mg/kg of dry weight) nih.gov |
|---|---|---|
| β-Sitosteryl β-D-glucopyranoside | 54.5 | 365.3 |
| Stigmasteryl β-D-glucopyranoside | Not specified | Not specified |
| Campesteryl β-D-glucopyranoside | Not specified | Not specified |
| Cholesteryl β-D-glucopyranoside | Not specified | Not specified |
Note: The referenced study identified stigmasteryl, campesteryl, and cholesteryl β-d-glucopyranosides but provided specific quantitative values only for the most abundant, β-sitosteryl β-d-glucopyranoside.
In addition to eggplant, the steryl glucoside profiles of other plants like soybean (Glycine max) have been studied. Soybean leaves contain free, esterified, and glycosidic sterols, with sitosterol (B1666911) and stigmasterol being predominant. nih.gov While cholesterol is a minor component, its glycoside can be expected to be present at very low levels.
Biosynthesis and Enzymology of Cholesterol Glucosides
Enzymatic Pathways in Mammalian Cells
In mammalian cells, the synthesis of cholesterol-β-D-glucoside (GlcChol) is not a de novo process but rather a result of a transglucosylation reaction mediated by β-glucosidases that are primarily involved in the degradation of glucosylceramide (GlcCer).
Glucocerebrosidase (GBA and GBA2)-Mediated Transglucosylation
Two key enzymes, the lysosomal glucocerebrosidase (GBA or GBA1) and the non-lysosomal glucocerebrosidase (GBA2), are capable of catalyzing the formation of cholesterol-β-D-glucoside. nih.govbidmc.orgresearchgate.net This reaction is a transglucosylation, where the glucose moiety is transferred from a donor molecule to cholesterol. nih.govbidmc.orgresearchgate.net Both GBA and GBA2 are retaining β-glucosidases, employing a double displacement catalytic mechanism that allows for this transfer. nih.govuniversiteitleiden.nl Under normal physiological conditions, it is believed that GBA2, a cytosol-facing enzyme, is primarily responsible for the generation of GlcChol. bidmc.org However, in pathological states characterized by the accumulation of substrates, the role of lysosomal GBA becomes more prominent. bidmc.orgnih.gov
The primary glucosyl donor for the synthesis of cholesterol-β-D-glucoside in mammalian cells is glucosylceramide (GlcCer). nih.govbidmc.orgresearchgate.netnih.gov The enzymes GBA and GBA2, which are responsible for hydrolyzing GlcCer into glucose and ceramide, can alternatively transfer the glucose molecule to cholesterol if it is available as an acceptor. nih.govresearchgate.net This indicates a dual function for these enzymes, acting as both hydrolases and transferases. The synthesis of cholesterol-β-D-glucoside is therefore intrinsically linked to GlcCer metabolism. nih.gov Studies have shown that depletion of GlcCer by inhibiting its synthase leads to a decrease in cholesterol-β-D-glucoside levels in cells and in the plasma of treated patients. researchgate.net The efficiency of the transglucosylation reaction is also influenced by the fatty acid composition of the GlcCer donor. For instance, GBA1 prefers GlcCer containing mono-unsaturated fatty acids over those with saturated fatty acids of the same chain length for cholesterol glucosylation. nih.govresearchgate.netproteopedia.org Short-chain C8:0-GlcCer has been identified as a particularly effective donor for this reaction. nih.govresearchgate.net
The transglucosylation activity of GBA and GBA2 has been characterized both in laboratory settings (in vitro) and within living organisms (in vivo).
In Vitro Studies: Purified recombinant GBA1 has been shown to exhibit cholesterol glucosylation activity that is sensitive to conduritol B-epoxide, a known inhibitor of the enzyme. nih.govresearchgate.net The optimal conditions for this activity have been determined to be a pH of approximately 5.3 and a temperature of 43°C. nih.govresearchgate.net In vitro assays using fluorescently labeled cholesterol have demonstrated the formation of glucosylated cholesterol by both GBA and GBA2. nih.gov Furthermore, it has been established that this reaction is reversible, with the enzymes also capable of transferring the glucose from cholesterol-β-D-glucoside back to ceramide. nih.govproteopedia.org
In Vivo Evidence: The physiological relevance of this transglucosylation reaction is supported by several in vivo observations. The natural occurrence of cholesterol-β-D-glucoside has been confirmed in mouse tissues and human plasma. nih.govresearchgate.net In Gaucher disease, a lysosomal storage disorder caused by a deficiency in GBA, levels of GlcCer are elevated, which can drive the formation of cholesterol-β-D-glucoside. bidmc.org Conversely, in GBA2-deficient mice, a reduction in cholesterol-β-D-glucoside levels is observed. researchgate.net Furthermore, in Niemann-Pick type C disease, which is characterized by the intralysosomal accumulation of cholesterol, there is a marked increase in cholesterol-β-D-glucoside, a direct consequence of GBA-mediated transglucosylation due to the high local availability of the cholesterol acceptor. nih.govbidmc.orgnih.gov Inducing lysosomal cholesterol accumulation in cultured cells similarly leads to the formation of cholesterol-β-D-glucoside via GBA. nih.govresearchgate.net
| Enzyme | Location | Optimal pH for Transglucosylation | Glucosyl Donor | Key Observations |
| GBA (GBA1) | Lysosome | ~5.3 nih.govresearchgate.net | Glucosylceramide (GlcCer) nih.govbidmc.orgresearchgate.net | Activity is prominent in pathological conditions with substrate accumulation (e.g., Niemann-Pick type C disease). nih.govbidmc.orgnih.gov Prefers GlcCer with mono-unsaturated fatty acids. nih.govresearchgate.netproteopedia.org |
| GBA2 | Non-lysosomal (e.g., ER, Golgi) nih.gov | Not specified | Glucosylceramide (GlcCer) nih.govbidmc.orgresearchgate.net | Considered the primary generator of GlcChol under normal physiological conditions. bidmc.org GBA2-deficient mice show reduced GlcChol levels. researchgate.net |
Exploration of Other Mammalian Beta-Glucosidases (e.g., GBA3)
While GBA and GBA2 are the principal enzymes involved in cholesterol-β-D-glucoside formation, the potential role of other β-glucosidases, such as the cytosolic GBA3, has been investigated. nih.gov GBA3, also known as broad-specific β-glucosidase, is recognized for its ability to hydrolyze a wide variety of dietary glycosides and is thought to be primarily involved in the detoxification of xenobiotics. nih.govuniversiteitleiden.nl However, research indicates that GBA3 has a relatively poor hydrolytic activity towards the natural substrate GlcCer in vitro. nih.govuniversiteitleiden.nl Consequently, transglucosylation to form cholesterol-β-D-glucoside was hardly observed in cell lysates overexpressing GBA3. nih.govresearchgate.net This suggests that GBA3 is not a significant contributor to the synthesis of cholesterol-β-D-glucoside in mammalian cells under normal conditions.
Enzymatic Pathways in Bacterial Systems
In contrast to the mammalian transglucosylation pathway, certain bacteria have evolved a specific enzymatic system to glucosylate cholesterol.
Cholesterol Glucosyltransferase (CGT) in Helicobacter pylori
The gastric pathogen Helicobacter pylori cannot synthesize cholesterol de novo and must acquire it from the host gastric epithelial cells for the maintenance of its membrane integrity. bidmc.org A key enzyme in this process is cholesterol-α-glucosyltransferase (CGT). nih.govtmu.edu.tw This enzyme catalyzes the transfer of a glucose moiety to cholesterol, forming cholesteryl glucosides. nih.govtmu.edu.twnih.gov These glucosylated cholesterol molecules are then incorporated into the bacterial cell wall. nih.govtmu.edu.twnih.gov This modification of host cholesterol is crucial for the bacterium as it facilitates evasion from the host's immune defense and aids in the colonization of the gastric mucosa. nih.govnih.gov The activity of CGT is dependent on the availability of host cholesterol, and it plays a significant role in the initial attachment of H. pylori to gastric cells. nih.govnih.gov
| Enzyme | Organism | Function | Significance |
| Cholesterol Glucosyltransferase (CGT) | Helicobacter pylori | Catalyzes the glucosylation of host cholesterol. nih.govtmu.edu.twnih.gov | Essential for bacterial adherence, immune evasion, and colonization of the gastric epithelium. nih.govnih.gov |
UDP-Glucose Dependence
The biosynthesis of sterol glucosides, including cholesterol β-D-glucoside, is a conserved process in many organisms that relies on the activated sugar donor, UDP-glucose. nih.govnih.govmdpi.com This reaction is catalyzed by the enzyme UDP-glucose:sterol glucosyltransferase (SGT) frontiersin.orgfrontiersin.org. The SGT enzyme facilitates the transfer of a glucose molecule from UDP-glucose to the 3β-hydroxyl group of a sterol, such as cholesterol, forming a β-glycosidic bond. mdpi.comnih.gov This enzymatic activity has been characterized in various organisms, including plants and fungi. mdpi.comnih.gov
In the model plant Arabidopsis thaliana, two key enzymes, UGT80A2 and UGT80B1, have been identified as UDP-glucose:sterol glucosyltransferases. oup.comnih.gov Both of these enzymes utilize UDP-glucose as the sugar substrate to glucosylate sterols. nih.govoup.com Similarly, in the plant Gymnema sylvestre, the enzyme GsSGT has been shown to catalyze the UDP-glucose dependent glucosylation of cholesterol to form cholesterol 3-O-β-D-glucoside. nih.gov The reliance on UDP-glucose as the glucosyl donor is a fundamental aspect of the biosynthesis of these widespread glycolipids. nih.govmdpi.com
Formation of Alpha-Anomeric Glucosides (e.g., Cholesteryl Alpha-D-Glucopyranoside)
While the formation of β-anomeric glucosides is common in plants and fungi, some bacteria, notably Helicobacter pylori, synthesize the alpha-anomeric form, cholesteryl α-D-glucopyranoside. nih.govresearchgate.net This bacterium, which is auxotrophic for cholesterol, must acquire it from its host. nih.govrsc.org Once assimilated, the bacterial enzyme cholesteryl α-glucosyltransferase (CGT), encoded by the hp0421 gene, catalyzes the glucosylation of cholesterol. researchgate.netnih.govrsc.org This enzyme specifically forms an α-glycosidic bond between glucose and the cholesterol molecule. researchgate.netresearchgate.net
The resulting compound, cholesteryl α-D-glucopyranoside (also referred to as αCG), is a key intermediate in the subsequent formation of more complex cholesteryl glucosides within H. pylori. researchgate.netrsc.orgplos.org The formation of this α-anomeric linkage is a distinguishing feature of cholesterol metabolism in this pathogenic bacterium. nih.gov
Subsequent Acylation and Phosphatidylation to Form Complex Glycosides (e.g., CAGs, CPGs)
Following the initial glucosylation of cholesterol, further modifications can occur to produce more complex glycolipids. In Helicobacter pylori, cholesteryl α-D-glucopyranoside (αCG) serves as a precursor for the synthesis of cholesteryl-6'-O-acyl-α-D-glucopyranoside (CAG) and cholesteryl-6'-O-phosphatidyl-α-D-glucopyranoside (CPG). researchgate.netnih.govrsc.org
The formation of CAG involves the acylation of the 6'-hydroxyl group of the glucose moiety in αCG. researchgate.netnih.gov The enzyme responsible for this is cholesteryl α-D-glucopyranoside 6'-acyltransferase (CGAT). nih.gov This enzyme can utilize phospholipids (B1166683) from the host as a source for the acyl chain. nih.govrsc.org
The synthesis of CPG involves the transfer of a phosphatidyl group to the 6'-hydroxyl of the glucose in αCG. researchgate.netnih.gov While the specific enzyme for CPG formation has not been definitively identified, it is known to be a crucial modification in H. pylori. nih.govnih.gov These subsequent acylation and phosphatidylation steps lead to a diversity of cholesteryl glucosides that play important roles in the bacterium's interaction with its host. researchgate.netrsc.org
In plants, a similar process of acylation occurs where steryl glucosides (SGs) can be further acylated at the C6 position of the glucose moiety to form acylated steryl glucosides (ASGs). researchgate.net This reaction increases the hydrophobicity of the molecule. researchgate.net
Enzymatic Pathways in Plants and Fungi
UDP-Glucose:Sterol Glucosyltransferase (UGT80) Activity
In plants and fungi, the synthesis of steryl glucosides is primarily carried out by UDP-glucose:sterol glucosyltransferases (SGTs), with the UGT80 family being particularly significant in plants. nih.govoup.com In Arabidopsis thaliana, two enzymes, UGT80A2 and UGT80B1, are responsible for the bulk of steryl glucoside (SG) synthesis. nih.govwanfangdata.com.cn Both enzymes have been shown to possess sterol glucosyltransferase activity in vitro, utilizing UDP-glucose as the sugar donor and various sterols, including cholesterol and ergosterol, as acceptor substrates. oup.com
Genetic and biochemical studies have revealed a degree of functional diversification between these two enzymes. UGT80A2 appears to be responsible for the majority of SG production, particularly in seeds, while UGT80B1 plays a more specialized role in the accumulation of minor SG and acylated steryl glucoside (ASG) compounds. nih.govwanfangdata.com.cn The activity of these UGT80 enzymes is crucial for maintaining the normal profile of steryl glucosides in plant membranes. frontiersin.org Fungi also possess SGTs that use UDP-glucose to synthesize sterylglucosides, which are important for various cellular functions. nih.govmdpi.com
Involvement of Mevalonate (B85504) and Non-Mevalonate Pathways in Sterol Precursor Synthesis
The sterol precursors required for the synthesis of cholesterol glucosides are produced through complex metabolic pathways. In eukaryotes, including plants and fungi, the primary route for synthesizing isoprenoid precursors is the mevalonate (MVA) pathway. oup.comnih.govwikipedia.org This pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgrsc.org These five-carbon units are the fundamental building blocks for all isoprenoids, including sterols like cholesterol. wikipedia.org
In addition to the MVA pathway, which operates in the cytosol, plants and some bacteria also possess the non-mevalonate pathway, also known as the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. oup.comnih.govrsc.org The MEP pathway also produces IPP and DMAPP, but from different starting materials (pyruvate and glyceraldehyde-3-phosphate). rsc.orgresearchgate.net While the MVA pathway is generally associated with the synthesis of sterols, there can be some crossover of precursors between the two pathways in plants. rsc.org The synthesis of sterols in fungi, however, relies solely on the MVA pathway. rsc.orgpnas.org Ultimately, the sterols produced via these pathways become the substrates for the glucosyltransferase enzymes that form cholesterol glucosides. nih.gov
Enzymatic Degradation and Metabolic Dynamics of Cholesterol Glucosides
Hydrolysis by Beta-Glucosidases in Mammalian Cells (e.g., GBA)
In mammalian cells, the metabolism of GlcChol is primarily managed by two distinct β-glucosidases: glucocerebrosidase (GBA) and GBA2. nih.gov GBA, also known as GBA1, is a lysosomal enzyme, while GBA2 is a non-lysosomal glucosylceramidase located on the cytosolic side of the endoplasmic reticulum and Golgi apparatus. nih.govresearchgate.net
Under normal physiological conditions, these two enzymes have opposing primary roles. GBA is mainly responsible for the hydrolysis (degradation) of glucosylceramide (GlcCer) and GlcChol within the lysosome. universiteitleiden.nl Conversely, GBA2 is primarily involved in the synthesis of GlcChol by catalyzing the transfer of glucose from GlcCer to cholesterol. nih.govuniversiteitleiden.nl This is supported by findings where inhibition of GBA leads to an increase in GlcChol levels, whereas inhibition or deficiency of GBA2 results in a decrease in the glucosylated sterol. nih.govresearchgate.netnih.gov
However, this functional distinction is not absolute and depends heavily on the subcellular environment. The reactions catalyzed by these enzymes are reversible, and the direction is influenced by the local concentrations of the donor and acceptor molecules. nih.gov A notable example is observed in Niemann-Pick type C disease, a condition characterized by the accumulation of cholesterol within lysosomes. researchgate.net In this pathological state, the high availability of cholesterol as an acceptor molecule shifts the equilibrium, causing the lysosomal GBA to synthesize GlcChol via transglucosylation instead of degrading it. nih.govuniversiteitleiden.nluniversiteitleiden.nl
A third β-glucosidase, GBA3, is a cytosolic enzyme thought to be primarily involved in the detoxification of glucosylated xenobiotics. nih.govuniversiteitleiden.nl Studies have shown that GBA3 has poor hydrolytic activity towards GlcCer and appears unable to either form or degrade GlcChol in vitro. nih.govuniversiteitleiden.nl
Table 1: Key Beta-Glucosidases in Mammalian Cholesterol Glucoside Metabolism
| Enzyme | Subcellular Location | Primary Function Regarding GlcChol | Condition-Dependent Function |
| GBA (GBA1) | Lysosome | Degradation (Hydrolysis) | Synthesis (Transglucosylation) when lysosomal cholesterol is high. nih.govuniversiteitleiden.nl |
| GBA2 | Endoplasmic Reticulum, Golgi Apparatus (cytosolic face) | Synthesis (Transglucosylation) | Can hydrolyze GlcChol, but synthesis is the predominant role. nih.govuniprot.org |
| GBA3 | Cytosol | Not significantly involved | Appears unable to synthesize or degrade GlcChol. universiteitleiden.nl |
Steryl Glycosidases in Fungi (SGL)
Fungal metabolism of steryl glucosides differs significantly from that in mammalian cells. Fungi possess distinct enzymes for the synthesis and degradation of these compounds. nih.gov The synthesis of steryl glucosides, primarily ergosterol-β-D-glucoside in fungi, is catalyzed by a sterol glucosyltransferase (SGT), which uses UDP-glucose as the sugar donor. nih.govresearchgate.net
The breakdown of these glycolipids is carried out by a separate enzyme, a sterylglucosidase (SGL). nih.govresearchgate.net This contrasts with the mammalian system where a single enzyme like GBA can perform both functions. nih.gov An example of a fungal SGL is the enzyme Sgl1, identified in the pathogenic yeast Cryptococcus neoformans. mdpi.com Genetic studies have demonstrated that deleting the gene for Sgl1 results in the accumulation of steryl glucosides, confirming its essential role in their degradation. mdpi.com
Table 2: Fungal Enzymes in Steryl Glucoside Metabolism
| Enzyme | Abbreviation | Function |
| Sterol Glucosyltransferase | SGT | Synthesis of steryl glucosides from a sterol and UDP-glucose. nih.gov |
| Sterylglucosidase | SGL | Degradation (Hydrolysis) of steryl glucosides into a sterol and glucose. nih.govmdpi.com |
Degradation in Bacterial Systems (Implied)
The enzymatic degradation of cholesterol beta-d-glucoside in bacterial systems is not as well-documented as in eukaryotes. However, the ability of certain bacteria to metabolize cholesterol implies the existence of relevant enzymatic pathways. For instance, Cellulosimicrobium cellulans, a bacterium isolated from the human gut, has been shown to biodegrade cholesterol, with genomic analyses pointing to the involvement of enzymes like cholesterol oxidase and choloylglycine hydrolase. mdpi.com
It is important to note that much of the research on bacterial metabolism of cholesterol glycosides has focused on Helicobacter pylori. This bacterium is known to uptake host cholesterol and convert it into cholesteryl α-D-glucopyranoside and its derivatives. nih.govrsc.orgasm.org This synthesis is catalyzed by a cholesterol-α-glucosyltransferase. nih.govresearchgate.net The resulting compound is an α-anomer, a different stereoisomer from the β-anomer that is the focus of this article. While this demonstrates that bacteria have evolved specific machinery to glycosylate cholesterol, the specific enzymes for the degradation of this compound remain an area for further investigation.
Exchange of Glucose Moieties Between Lipids
The metabolism of this compound is characterized by a dynamic exchange of the glucose moiety between different lipid molecules, a process known as transglucosylation. In mammalian cells, this reversible transfer is mediated by the β-glucosidases GBA and GBA2. nih.govnih.gov The primary glucose donor for the synthesis of GlcChol is glucosylceramide (GlcCer). nih.govfrontiersin.org
The direction of the enzymatic reaction—either hydrolysis or transglucosylation—is highly dependent on the local availability of the substrate molecules. nih.gov
High Cholesterol: When the concentration of the acceptor molecule, cholesterol, is high (as seen in the lysosomes of Niemann-Pick type C cells), the equilibrium shifts to favor the transfer of glucose from GlcCer to cholesterol, resulting in the synthesis of GlcChol by GBA. nih.govuniversiteitleiden.nl
High GlcCer: Conversely, an abundance of the donor, GlcCer, can also drive the formation of GlcChol.
Depletion of Donor: Depleting GlcCer, for instance by inhibiting its synthesis, leads to a reduction in GlcChol levels, highlighting the dependence on this donor. nih.govresearchgate.net
The catalytic versatility of these enzymes is further demonstrated by the ability of GBA to use other sugar donors. Studies have shown that GBA can transfer xylose from xylosylated donors to cholesterol, forming xylosyl-cholesterol. nih.govnih.govcam.ac.uk This underscores a broader capacity for these enzymes to mediate the exchange of sugar moieties between various lipid and xenobiotic acceptors.
Table 3: Molecules Involved in the GBA-Mediated Exchange of Moieties
| Molecule Type | Example(s) | Role in Reaction |
| Enzyme | GBA, GBA2 | Catalyst for hydrolysis and transglucosylation/transxylosylation. nih.govnih.gov |
| Sugar Donor | Glucosylceramide (GlcCer), β-xylosides | Donates the glucose or xylose moiety. nih.govnih.gov |
| Acceptor | Cholesterol | Accepts the sugar moiety to form a sterol glucoside. nih.gov |
| Product | This compound (GlcChol), Xylosyl-cholesterol | Formed via transglucosylation or transxylosylation. nih.govnih.gov |
Cellular and Molecular Functions of Cholesterol Beta D Glucoside
Modulation of Biological Membrane Properties
The insertion of cholesterol beta-D-glucoside into a lipid bilayer initiates a cascade of changes that affect the membrane's fundamental physical characteristics. These alterations are crucial for understanding its physiological roles.
Cholesterol is a well-established modulator of membrane fluidity, generally decreasing fluidity at physiological temperatures by restricting the motion of phospholipid fatty acid tails. It also acts as a "fluidity buffer," preventing membranes from becoming too rigid at low temperatures or too fluid at high temperatures.
The addition of a beta-D-glucose moiety to cholesterol appears to lessen its ordering effect. In model membranes composed of N-stearoyl sphingomyelin (B164518), the glucosylation of cholesterol significantly reduces the ordering effect that the sterol's core typically imposes on the sphingomyelin acyl chains. This suggests that this compound may impart a greater degree of fluidity to certain membrane domains, particularly those enriched in sphingolipids, compared to free cholesterol.
The packing of lipids within a membrane is critical for its barrier function and the formation of specialized domains. Cholesterol is known to promote tighter packing, especially with saturated lipids, leading to the formation of liquid-ordered (Lo) phases.
The presence of the bulky glucose headgroup in this compound introduces steric and hydrophilic interactions that alter this packing behavior. Molecular dynamics simulations and NMR studies have indicated that the glucose moiety resides at the same depth within the membrane as the amide group of sphingomyelin. This positioning perturbs the tight packing that is characteristic of cholesterol-sphingomyelin interactions, leading to a weaker association between the two molecules. Consequently, lipid packing in the vicinity of this compound is less compact than in the presence of unmodified cholesterol.
The interaction between sterols and sphingomyelin is a cornerstone of lipid raft theory and is vital for the formation of ordered domains in cellular membranes. Research has shown that the beta-glucosylation of cholesterol directly reduces the strength of these interactions. nih.govnih.govresearchgate.net
| Membrane Property | Effect of Cholesterol | Effect of this compound | Key Findings |
|---|---|---|---|
| Membrane Fluidity | Decreases fluidity (ordering effect) | Reduced ordering effect compared to cholesterol | Glucosylation lessens the sterol's ability to order sphingomyelin chains. nih.govresearchgate.net |
| Lipid Packing | Promotes tight packing with sphingomyelin | Causes less compact lipid packing | The glucose moiety sterically hinders and perturbs tight packing. nih.govnih.govresearchgate.net |
| Sterol-Sphingomyelin Interaction | Strong, favorable interaction | Weaker interaction | The glucose group disrupts the protective "umbrella effect" of the sphingomyelin headgroup. nih.govnih.govresearchgate.net |
Interleaflet translocation, or "flip-flop," is the movement of a lipid molecule from one leaflet of a bilayer to the other. For free cholesterol, this process is known to be relatively rapid, allowing it to equilibrate quickly between leaflets. nih.gov The rate of cholesterol flip-flop is not fixed but depends on the membrane's composition, with faster rates observed in more disordered membranes. nih.gov
Specific kinetic data on the flip-flop rate of this compound is not extensively documented. However, based on its molecular structure, its translocation is expected to be significantly slower than that of free cholesterol. The flip-flop mechanism requires the polar headgroup to pass through the highly hydrophobic core of the lipid bilayer. The energetic penalty for moving the small hydroxyl group of cholesterol through this core is manageable, contributing to its rapid translocation. In contrast, the much larger and more polar beta-D-glucose headgroup would face a substantially higher energetic barrier, making its uncatalyzed transbilayer movement a much rarer event.
Role in Host-Pathogen Interactions (e.g., Helicobacter pylori)
While the preceding sections focus on this compound, a key example of cholesteryl glucosides in biology involves the bacterium Helicobacter pylori. It is crucial to note that H. pylori synthesizes the alpha-anomer, cholesterol alpha -D-glucoside, and its derivatives. These molecules are vital for the bacterium's survival and pathogenesis.
Helicobacter pylori is a Gram-negative bacterium that cannot synthesize cholesterol de novo and must acquire it from its host environment, the human gastric mucosa. nih.govnih.gov Upon uptake, the bacterium utilizes a cholesterol-α-glucosyltransferase to covalently attach glucose to the cholesterol, forming a family of unique glycolipids that are integral to its membrane structure. nih.govresearchgate.net
The primary cholesteryl glucosides found in H. pylori are:
Cholesterol-α-D-glucopyranoside (αCG or CGL) asm.org
Cholesteryl-6'-O-tetradecanoyl-α-D-glucopyranoside (αCAG) asm.org
Cholesteryl-6'-O-phosphatidyl-α-D-glucopyranoside (αCPG) asm.org
These cholesteryl glucosides constitute a significant portion of the total lipids in the bacterial membrane, accounting for approximately 25% by weight. asm.org They play a critical role in maintaining the morphology, cell wall integrity, and stability of the bacterium. nih.govnih.govresearchgate.net The loss of these lipids renders the bacterium more permeable and susceptible to certain antibiotics. researchgate.net
The broader lipid landscape of the H. pylori membrane is dominated by phospholipids (B1166683), with phosphatidylethanolamine (B1630911) (PE) being the most abundant species. asm.orgasm.org The fatty acid composition is also distinct, with a high prevalence of myristic acid (C14:0) and 19-carbon cyclopropane (B1198618) fatty acids in its phospholipids, which differs from the C16:0 and C18:0 fatty acids typically found on its lipoproteins. nih.gov
| Lipid Class | Component | Percentage of Class (%) | Reference |
|---|---|---|---|
| Glycolipids (~25% of total lipid) | Cholesteryl-6'-O-tetradecanoyl-α-D-glucopyranoside (αCAG) | Ratio of αCAG:αCG:αCPG is approx. 1:0.5:0.3 | asm.org |
| Cholesterol-α-D-glucopyranoside (αCG) | |||
| Cholesteryl-6'-O-phosphatidyl-α-D-glucopyranoside (αCPG) | |||
| Phospholipids | Phosphatidylethanolamine (PE) | ~58-79% | nih.govasm.org |
| Cardiolipin (CL) | ~22% | asm.org | |
| Phosphatidylglycerol (PG) | ~13% | asm.org | |
| Phosphatidylserine (PS) | ~2-47% | nih.govasm.org | |
| Simple Lipids | Free Fatty Acids | 30.0% | nih.gov |
| Diacylglycerol | 29.1% | nih.gov | |
| Cholesterol | 6.9% | nih.gov | |
| Triglycerides | 4.9% | nih.gov | |
| Monoacylglycerol | 2.6% | nih.gov | |
| Wax Ester | 2.5% | nih.gov |
Interaction with Host Cell Lipid Rafts and Membrane Dynamics
This compound and its derivatives, particularly those synthesized by the bacterium Helicobacter pylori, play a significant role in modulating host cell membrane properties. H. pylori is incapable of synthesizing its own cholesterol and therefore extracts it from the plasma membranes of host epithelial cells. h1.conih.gov The bacterium then employs an enzyme, cholesterol-α-glucosyltransferase (CGT), to convert this cholesterol into cholesteryl glucosides (CGs). tandfonline.comnih.gov These glucosides can be incorporated into the bacterial cell wall or can influence the host cell membrane directly. tandfonline.comnih.gov
Research indicates that these bacterial cholesteryl glucosides are crucial for interacting with lipid rafts, which are cholesterol- and sphingolipid-rich microdomains within the host cell membrane that function as signaling platforms. nih.govtandfonline.com Studies have shown that wild-type H. pylori, but not mutants deficient in CG synthesis, can recruit components associated with lipid rafts to the site of bacterial attachment. nih.gov Specifically, certain acylated forms of cholesteryl glucosides, such as cholesteryl 6′-O-acyl-α-D-glucopyranoside (CAG), have been demonstrated to promote the clustering of lipid rafts in the host cell membrane. nih.govresearchgate.net This clustering is essential for the initial attachment of the bacteria to host cells, establishing a foothold for infection and subsequent pathogenic events. tandfonline.comnih.gov The interaction alters membrane dynamics and fluidity, creating a favorable environment for the bacteria. nih.gov
Table 1: Effect of H. pylori Cholesteryl Glucosides on Host Cell Lipid Rafts
| Phenomenon | Observation | Key Molecule(s) | Consequence | References |
| Lipid Raft Component Recruitment | Wild-type H. pylori recruits raft-associated components to the bacterial attachment site. | Cholesteryl Glucosides (CGs) | Facilitates bacterial interaction with the host cell. | nih.gov |
| Lipid Raft Clustering | Acylated cholesteryl glucosides promote the formation of larger lipid raft domains. | Cholesteryl 6′-O-acyl-α-D-glucopyranoside (CAG) | Enhances bacterial adhesion and subsequent virulence factor delivery. | nih.govresearchgate.net |
| Bacterial Adhesion | Deficiency in cholesterol glucosylation reduces the ability of H. pylori to adhere to host cells. | Cholesterol-α-glucosyltransferase (CGT) | Establishes the importance of CGs in the initial stages of infection. | tandfonline.comnih.gov |
Influence on Bacterial Virulence Factor Translocation (e.g., CagA)
The manipulation of host cell lipid rafts by this compound and its derivatives is directly linked to the translocation of bacterial virulence factors into the host cell. A prime example is the Cytotoxin-associated gene A (CagA) protein of H. pylori, which is injected into gastric epithelial cells via a type IV secretion system (TFSS). tandfonline.comnih.gov This translocation is a critical event in H. pylori pathogenesis, leading to altered cell signaling, inflammation, and an increased risk of gastric cancer.
Studies have demonstrated that the presence of cholesteryl glucosides is essential for efficient CagA translocation. nih.gov H. pylori mutants unable to synthesize these glucosides show a significant reduction in TFSS-associated activities, including the translocation and subsequent phosphorylation of CagA. nih.gov The clustering of lipid rafts induced by cholesteryl glucosides appears to create a necessary platform for the proper assembly and function of the TFSS, thereby facilitating the injection of CagA. nih.govnih.gov Research has shown that the addition of specific acylated cholesteryl glucosides can enhance both CagA translocation and its phosphorylation within the host cell, with longer acyl chains on the glucoside showing a greater effect. nih.gov This indicates that the specific molecular structure of the cholesteryl glucoside derivative is tuned to maximize the delivery of key virulence factors.
Bacterial Evasion of Host Immune Responses
A crucial survival strategy for pathogens like H. pylori is the evasion of the host's immune system. The glucosylation of host-derived cholesterol to form compounds like this compound is a key mechanism in this process. tandfonline.comnih.gov By coating its surface with these modified host lipids, the bacterium can camouflage itself, thereby avoiding recognition and clearance by immune cells. tandfonline.comnih.gov
Research has shown that the intrinsic alpha-glucosylation of cholesterol by H. pylori abrogates the phagocytosis of the bacteria by antigen-presenting cells such as macrophages and dendritic cells. h1.conih.gov This reduction in phagocytosis consequently leads to diminished antigen-specific T cell responses. nih.govresearchgate.net Knockout mutants of H. pylori that lack the gene for cholesterol-α-glucosyltransferase (hp0421) are more readily engulfed by immune cells and show reduced ability to colonize in vivo, highlighting the importance of cholesteryl glucosides for escaping immune surveillance and establishing persistent infection. h1.conih.govresearchgate.net This mechanism of immune evasion allows the bacteria to survive for long periods within the host, leading to chronic infection. nih.gov
Activation of Cellular Signaling Pathways
Activation of Heat Shock Transcription Factor 1 (HSF1) in Fibroblast Cells
This compound has been identified as a lipid mediator in cellular stress responses, particularly the heat shock response. sigmaaldrich.com Studies in human fibroblast cells (TIG-3) have shown that exposure to heat stress induces the synthesis of cholesteryl glucoside. nih.gov This molecule is believed to play a significant role in the very early events of the heat shock response pathway.
The primary regulator of the heat shock response is the Heat Shock Transcription Factor 1 (HSF1). mdpi.com Under normal conditions, HSF1 is kept in an inactive monomeric state. Upon stress, such as heat shock, HSF1 becomes activated. Research suggests that this compound can directly or indirectly activate HSF1. pnas.org The accumulation of this compound in response to stress may act as a signal that triggers the activation of HSF1, leading to its translocation to the nucleus and binding to heat shock elements in the promoters of heat shock genes. nih.gov
Induction of Heat Shock Protein 70 (Hsp70) Expression
The activation of HSF1 by this compound directly leads to the transcriptional induction of heat shock genes, most notably the gene encoding Heat Shock Protein 70 (Hsp70). pnas.org Hsp70 is a molecular chaperone that plays a critical role in protecting cells from stress by preventing protein aggregation and assisting in the refolding of denatured proteins. mdpi.comnih.gov
In human fetal lung fibroblasts, the application of this compound at a concentration of 10 µM has been shown to increase the expression of Hsp70. This induction is a downstream effect of HSF1 activation. pnas.orgmdpi.com The synthesis of this compound during heat stress and its subsequent activation of the HSF1/Hsp70 pathway is considered a protective mechanism, enhancing the cell's tolerance to high temperatures and other stressors. nih.gov
Table 2: Role of this compound in the Heat Shock Response
| Step | Mediator/Factor | Function | Outcome | References |
| 1. Stress Signal | Heat Shock | Induces synthesis of Cholesteryl Glucoside in fibroblasts. | Accumulation of lipid mediator. | nih.gov |
| 2. Pathway Activation | This compound | Acts as a lipid mediator to activate HSF1. | HSF1 trimerization and nuclear translocation. | pnas.org |
| 3. Gene Transcription | Activated HSF1 | Binds to heat shock elements (HSE) in gene promoters. | Increased transcription of heat shock genes. | nih.gov |
| 4. Protein Expression | Hsp70 mRNA | Translated into Heat Shock Protein 70. | Enhanced cellular protection and stress tolerance. | mdpi.com |
Interactions with Mitochondrial Functions (Mechanistic Studies)
In vitro mechanistic studies have explored the effects of this compound on mitochondrial functions. nih.gov These studies, using nonsynaptic brain and heart mitochondria, have revealed that this compound can influence mitochondrial respiration and the generation of reactive oxygen species (ROS). nih.gov
The effects of this compound on respiration and ROS production were found to be highly dependent on the substrate being oxidized by the mitochondria, suggesting an interaction with specific components of the electron transport chain, particularly succinate (B1194679) dehydrogenase (complex II). nih.gov The maximal effects on ROS production were observed at a concentration of 1 µmol of this compound per 1 mg of mitochondria. nih.gov It is hypothesized that this compound may exert these effects by altering the physical properties and packing of the bulk lipids within the mitochondrial membrane, which in turn influences the function of membrane-embedded enzyme complexes. nih.gov The potential neurotoxic effects of this compound may be linked to this increased oxidative damage in neurons. nih.gov
Chemical and Enzymatic Synthesis Strategies for Cholesterol Beta D Glucoside and Analogues
Chemical Synthesis Methods
The chemical synthesis of cholesterol beta-D-glucoside is a complex process that necessitates precise control over stereochemistry to ensure the formation of the desired β-glycosidic bond. The Koenigs-Knorr reaction is a classic and widely employed method for this purpose, which relies heavily on the use of protective groups to achieve the desired outcome researchgate.netperiodicodimineralogia.itnih.gov.
Protective Group Strategies
In the context of this compound synthesis, protective groups are essential to prevent unwanted side reactions of the hydroxyl groups on the glucose molecule. The selection of an appropriate protective group on the C2 hydroxyl of the glucose donor is particularly crucial for ensuring the formation of the 1,2-trans-glycosidic bond, which corresponds to the β-anomer in the case of glucose. This is achieved through a mechanism known as neighboring group participation wikipedia.org.
Commonly used protective groups for the hydroxyls of the glucose precursor are esters, such as acetyl (-COCH₃) and benzoyl (-COC₆H₅) groups researchgate.netnih.gov. These ester groups are effective at providing anchimeric assistance. During the reaction, the ester group at the C2 position attacks the anomeric center, forming a cyclic acyloxonium ion intermediate. This intermediate shields the α-face of the molecule, forcing the incoming cholesterol nucleophile to attack from the β-face, thus resulting in the stereoselective formation of the β-glycoside wikipedia.org.
Another protective group strategy involves the use of silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) groups, to protect all the hydroxyl groups of the glucose donor. This approach is utilized in one-pot glycosylation methods where a per-O-trimethylsilyl glycosyl iodide is generated in situ and then reacted with cholesterol nih.gov.
Synthesis from Precursors (e.g., Glucose, Cholesterol)
The synthesis of this compound typically starts from D-glucose and cholesterol as the primary precursors. A common route involves the multi-step Koenigs-Knorr reaction periodicodimineralogia.it.
The key steps in this synthesis are:
Activation of the Glucose Donor: D-glucose is first per-O-acylated, for example, by reacting it with acetic anhydride (B1165640) to form penta-O-acetyl-β-D-glucopyranose. This protected glucose is then treated with a hydrogen halide, such as hydrobromic acid in glacial acetic acid, to generate the glycosyl halide donor, 1-bromo-1-deoxy-tetra-O-acetyl-α-D-glucopyranoside (acetobromoglucose) periodicodimineralogia.it.
Glycosylation Reaction: The acetobromoglucose is then reacted with cholesterol in the presence of a promoter. Various heavy metal salts can be used as promoters, with cadmium carbonate and silver carbonate being historically significant choices researchgate.netwikipedia.orgmdpi.comnih.gov. The promoter assists in the removal of the bromide, facilitating the formation of an oxocarbenium ion intermediate which then reacts with the 3β-hydroxyl group of cholesterol wikipedia.org.
Deprotection: Following the glycosylation step, the resulting tetra-O-acetyl-β-D-glucopyranosyl-cholesterol is subjected to a deprotection reaction to remove the acetyl groups and yield the final product, this compound. A common method for this is Zemplén saponification, which involves treating the protected glycoside with a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) researchgate.netnih.gov.
Enzymatic Synthesis Approaches (In Vitro)
Enzymatic methods offer a highly specific and stereoselective alternative to chemical synthesis for producing this compound. These approaches typically utilize glycosidases that can catalyze the formation of glycosidic bonds under mild reaction conditions.
Using Purified Enzymes (e.g., GBA1)
The lysosomal enzyme glucocerebrosidase (GBA1) has been identified as a key enzyme capable of synthesizing this compound in vitro nih.gov. While GBA1 is primarily known for its hydrolytic activity in breaking down glucosylceramide, it can also catalyze a transglucosylation reaction nih.govnih.gov.
In this reaction, GBA1 transfers the glucose moiety from a donor substrate, such as glucosylceramide (GlcCer), to an acceptor molecule, which in this case is cholesterol. This process does not rely on activated sugar nucleotides like UDP-glucose nih.gov. Studies using purified recombinant GBA1 have demonstrated its ability to catalyze this reaction, confirming its role as a this compound-synthesizing enzyme nih.gov. The activity of GBA1 in this context is sensitive to inhibitors such as conduritol B-epoxide nih.gov.
The substrate specificity of GBA1 in the transglucosylation reaction has been investigated. It has been found that GlcCer containing mono-unsaturated fatty acids are preferred as glucose donors compared to those with saturated fatty acids of the same chain length. Among saturated fatty acid-containing GlcCers, those with shorter chain lengths, such as C8:0, have been shown to be the most effective donors for the glucosylation of cholesterol nih.gov.
Optimizing Reaction Conditions for Beta-Glucoside Synthesis
The efficiency of enzymatic synthesis of beta-glucosides is influenced by several reaction parameters. While specific optimization data for this compound synthesis is somewhat limited, general principles of optimizing glycosidase-catalyzed reactions can be applied. Key parameters that are typically optimized include pH, temperature, enzyme concentration, and substrate concentrations.
For the synthesis of this compound by purified recombinant GBA1, the optimal reaction conditions have been determined to be a pH of approximately 5.3 and a temperature of around 43°C nih.gov.
General strategies for optimizing the synthesis of other beta-glucosides, which could be relevant, often involve response surface methodology (RSM) to model the relationship between various factors and the product yield nih.gov. For instance, in the synthesis of cholecalciferol glycosides using β-glucosidase from sweet almond, parameters such as pH, buffer concentration, enzyme concentration, and incubation time were optimized to maximize the yield nih.govresearchgate.net. The optimal pH for this particular β-glucosidase was found to be 6.0 nih.govresearchgate.net.
The balance between the synthetic (transglycosylation) and hydrolytic activities of the enzyme is a critical factor. The concentration of the acceptor molecule (cholesterol) and the water content of the reaction medium can be manipulated to favor synthesis over hydrolysis ulisboa.pt.
Preparation of Labeled Cholesterol Glucosides for Research
Labeled versions of this compound are invaluable tools for studying its metabolism, transport, and function in biological systems. Labeling can be achieved through the incorporation of stable isotopes or fluorescent tags.
Isotopically Labeled Cholesterol Glucosides:
The synthesis of isotopically labeled cholesterol glucosides is crucial for their use as internal standards in quantitative analysis by mass spectrometry. For example, ¹³C₆-labeled this compound has been used as an internal standard for the quantification of the unlabeled compound in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS) uva.nlcam.ac.uk. The synthesis of such labeled compounds would typically involve using a labeled precursor, such as ¹³C-labeled glucose, in either a chemical or enzymatic synthesis route. Protocols have been developed to track the biosynthesis of cholesterol in cultured cells using ¹³C-D-glucose as a tracer, which could be adapted for the production of labeled cholesterol glucosides nih.govnih.gov.
Fluorescently Labeled Cholesterol Glucosides:
Fluorescently labeled cholesterol analogs are widely used to visualize sterol trafficking in living cells. While the direct synthesis of a fluorescently tagged this compound is not extensively documented, the synthesis of fluorescent cholesterol analogs provides a basis for their potential creation.
Common strategies include:
Intrinsically Fluorescent Sterols: Analogs like cholestatrienol (CTL), which contains three conjugated double bonds in the steroid ring system, exhibit intrinsic fluorescence in the ultraviolet range nih.govbiorxiv.org. These can be synthesized from precursors like 7-dehydrocholesterol (B119134) nih.govbiorxiv.org.
Fluorophore-Tagged Cholesterol: Cholesterol can be tagged with various fluorophores such as BODIPY, NBD, Dansyl, or Pyrene nih.govwiley-vch.de. For instance, BODIPY-cholesterol is a commercially available fluorescent cholesterol analog used to monitor sterol uptake and flux glpbio.com.
Click Chemistry: Cholesterol analogs containing an alkyne group can be synthesized. These can then be labeled with a fluorophore via a bioorthogonal click reaction after being incorporated into cells nih.govbiorxiv.org.
These labeled cholesterol precursors could potentially be used in enzymatic synthesis reactions with a glucose donor to produce fluorescently labeled this compound for research applications.
Metabolite-Labelling Methods
Metabolite-labeling has emerged as a powerful strategy for the detection and characterization of cholesteryl glucosides, enabling sensitive analysis of their biosynthesis and function. nih.gov A prominent method involves the use of cholesterol analogues containing a bioorthogonal handle, such as an azide (B81097) group. nih.gov This approach allows for the subsequent attachment of a reporter molecule, like a fluorophore, through a highly specific chemical reaction. nih.gov
One established metabolite-tagging technique was developed to detect cholesteryl glucosides (CGds) in the bacterium Helicobacter pylori with femtomolar sensitivity. nih.gov The strategy is based on culturing the bacterial cells with an azide-containing cholesterol analogue. This analogue is metabolically incorporated by the bacterium and converted into its various glucoside derivatives. nih.gov
After the labeling period, the total lipids are extracted from the bacterial cells. The extracted lipids, now containing the azide-tagged cholesteryl glucosides, are subjected to a click chemistry reaction—specifically, a 1,3-dipolar cycloaddition. nih.gov In this step, a fluorescently-tagged alkyne is reacted with the azide group on the cholesterol derivatives. This reaction covalently links a fluorescent probe to the cholesteryl glucosides, allowing for their detection and quantification using high-performance liquid chromatography with fluorescence detection (HPLC-fluorescence). nih.gov This method has been successfully used to profile all cholesterol-derived metabolites in H. pylori, including cholesteryl 6′-acyl α-glucosides (CAGs) and cholesteryl 6′-phosphatidyl α-glucosides (CPGs). nih.gov
| Component | Role in Metabolite-Labeling | Source |
| Azide-containing cholesterol analogue | The metabolic precursor that is incorporated into cholesteryl glucosides by the organism. | nih.gov |
| Fluorescently-tagged alkyne | The reporter molecule that is attached to the tagged metabolite via click chemistry for detection. | nih.gov |
| Click Chemistry Reagents (e.g., CuSO₄, sodium ascorbate) | Catalysts for the 1,3-dipolar cycloaddition reaction between the azide and alkyne groups. | nih.gov |
| HPLC-Fluorescence System | The analytical instrumentation used to separate and quantify the fluorescently labeled cholesteryl glucosides. | nih.gov |
Fluorescently Labeled Analogues
The synthesis of fluorescently labeled analogues of this compound is crucial for studying its localization and transport in biological systems. nih.gov The strategies for creating these analogues generally fall into two categories: the use of intrinsically fluorescent sterols or the covalent attachment of an external fluorophore to the cholesterol moiety. nih.govresearchgate.net
Intrinsically Fluorescent Analogues: This approach utilizes sterols that possess inherent fluorescence due to their chemical structure, thereby minimizing the structural perturbation of the molecule. researchgate.net Examples include cholestatrienol (CTL) and dehydroergosterol (B162513) (DHE), which contain additional conjugated double bonds in the steroid ring system compared to cholesterol. researchgate.netresearchgate.net These analogues maintain biophysical and biochemical properties very similar to natural cholesterol. nih.govbiorxiv.org The synthesis of these probes can involve dehydrogenation of precursors like 7-dehydrocholesterol. biorxiv.org While these molecules are excellent mimics of cholesterol, their fluorescence is typically in the ultraviolet (UV) region, and they often have low quantum yields and are prone to photobleaching. nih.govresearchgate.net These fluorescent sterols can then, in principle, be used as substrates for enzymatic or chemical glycosylation to produce the corresponding fluorescent beta-D-glucoside analogues.
Extrinsically Labeled Analogues: A more common strategy involves covalently attaching a bright, photostable organic dye to the cholesterol molecule. nih.gov The fluorophore is typically linked to the side chain of cholesterol to minimize interference with the properties of the sterol ring structure. nih.gov Common fluorophores used for this purpose include:
BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene): BODIPY-labeled cholesterol analogues are widely used due to their favorable photophysical properties. medchemexpress.cnwiley-vch.de Synthesis can be achieved through methods like Suzuki or Liebeskind-Srogl cross-coupling reactions to attach the BODIPY fluorophore to the cholesterol backbone. medchemexpress.cn
NBD (nitrobenz-2-oxa-1,3-diazol-4-yl): NBD-cholesterol analogues, such as 22-NBD-cholesterol and 25-NBD-cholesterol, are another popular class of fluorescent sterol probes. wiley-vch.de
A significant challenge with this approach is that the attached dye can be bulky and may alter the biophysical properties of the resulting analogue compared to the native molecule. nih.govnih.gov Once synthesized, these fluorescent cholesterol analogues can serve as precursors for the synthesis of fluorescent this compound. Alternatively, as described in the metabolite-labeling section, the cholesteryl glucoside can be synthesized first from a cholesterol analogue containing a reactive handle (like an alkyne or azide), followed by the attachment of a fluorescent dye via click chemistry. nih.govnih.gov This latter method can be advantageous as the initial enzymatic or chemical glycosylation step is performed on a smaller, less sterically hindered molecule. nih.gov
| Fluorescent Analogue Type | Example Fluorophore/Structure | Synthesis Strategy Highlight | Advantages | Disadvantages | Source |
| Intrinsically Fluorescent | Cholestatrienol (CTL), Dehydroergosterol (DHE) | Dehydrogenation of sterol precursors to create conjugated double bonds. | Minimal structural perturbation; mimics natural cholesterol closely. | UV excitation required; low brightness and photostability. | researchgate.netresearchgate.netbiorxiv.org |
| Extrinsically Labeled (Side Chain) | BODIPY-Cholesterol | Suzuki or Liebeskind-Srogl cross-coupling to attach the fluorophore. | High brightness and photostability; visible light excitation. | The attached dye can alter the molecule's biophysical properties. | nih.govmedchemexpress.cn |
| Extrinsically Labeled (Side Chain) | NBD-Cholesterol | Covalent linkage of an NBD amine group to the cholesterol side chain. | Well-established probes for live-cell imaging. | The fluorophore can significantly affect molecular behavior. | nih.govwiley-vch.de |
| Post-Synthesis Labeling | Azide/Alkyne-Cholesterol + Fluorophore | Metabolic incorporation of a cholesterol analogue with a bioorthogonal handle, followed by click chemistry with a fluorescent probe. | The enzymatic reaction occurs on a less bulky substrate; high specificity of labeling. | Requires a multi-step process (metabolic incorporation and chemical reaction). | nih.govnih.gov |
Analytical Methodologies for Cholesterol Beta D Glucoside Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of Cholesterol beta-D-glucoside and other steryl glucosides (SGs). Its high sensitivity and selectivity allow for detailed analysis without the need for derivatization, which is often required in other methods. Electrospray ionization (ESI) is a particularly suitable ionization method for these polar conjugates.
Qualitative and Quantitative Analysis
For qualitative analysis, LC-MS/MS provides structural information through collision-induced dissociation (CID) of selected precursor ions. Researchers often analyze two types of ions for steryl glucosides: the sodiated adduct [SG+Na]⁺ and the aglycone ion [SG-Glc+H]⁺, which corresponds to the dehydrated free sterol [FS-H₂O+H]⁺. The presence of the sodiated adduct confirms the glycosidic nature of the compound, while the fragmentation pattern of the aglycone ion provides detailed information about the sterol backbone. This dual analysis allows for confident identification of the molecule.
Quantitative analysis using LC-MS/MS is achieved by monitoring specific ion transitions in modes like selected reaction monitoring (SRM). This approach offers high precision and accuracy. For instance, in the analysis of cholesterol and its esters, a common fragment ion at m/z 369 is used for quantification. By using isotopically labeled internal standards, such as Cholesterol-d7, accurate quantification can be achieved, compensating for variations during sample preparation and analysis. Although direct quantitative methods for this compound are less commonly detailed, the principles applied to free cholesterol and other lipids are readily adaptable.
Table 1: Key Ions for LC-MS/MS Analysis of this compound
| Ion Type | Formula | Mass-to-Charge Ratio (m/z) | Analytical Purpose |
|---|---|---|---|
| Sodiated Adduct | [C₃₃H₅₆O₆+Na]⁺ | 571.4 | Confirms glycosidic nature |
| Aglycone Ion | [C₂₇H₄₅]⁺ | 369.4 | Structural elucidation of the sterol moiety |
Note: The m/z values are calculated based on the monoisotopic mass of this compound.
Development of MS/MS Databases
A significant challenge in the field of sterol glucoside analysis is the lack of comprehensive MS/MS spectral libraries. This scarcity hinders the straightforward identification of less common SGs. To address this, research has focused on systematically analyzing a wide range of free sterols (FS), for which commercial standards are more readily available.
The key finding is that the ESI-MS/MS fragmentation patterns of the aglycone ion [SG-Glc+H]⁺ are identical to those of the corresponding dehydrated free sterol ion [FS-H₂O+H]⁺. This allows spectral data from well-characterized free sterols to be directly applied to the identification of their glucosylated forms. By compiling MS/MS data on various free sterols, researchers are effectively building a proxy database that facilitates the identification of a broader range of steryl glucosides, including this compound, in complex samples. This approach has already led to the identification of SGs that were previously undetected in natural sources.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography (GC) and its combination with mass spectrometry (GC-MS) are powerful, well-established techniques for sterol analysis. However, due to the low volatility of sterols and their glucosides, derivatization is a mandatory step to convert them into thermally stable and volatile compounds suitable for GC analysis.
Quantification as Trimethylsilyl (B98337) Ethers
The most common derivatization method for sterols in GC analysis is silylation, which converts the hydroxyl groups into trimethylsilyl (TMS) ethers. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS-ether of this compound is significantly more volatile and less polar, allowing for excellent separation on GC columns.
In GC-MS analysis, quantification is typically performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect specific fragment ions characteristic of the TMS-derivatized analyte. This method provides high sensitivity and specificity. For accurate quantification, an internal standard, often an isotopically labeled version of the analyte or a structurally similar compound not present in the sample, is added at the beginning of the sample preparation process.
Sample Preparation and Derivatization Techniques
Effective sample preparation is critical for reliable GC-MS analysis. The process generally begins with lipid extraction from the sample matrix using organic solvents. For complex lipids like acylated steryl glucosides or cholesteryl esters, a hydrolysis step (saponification), often using a base like potassium hydroxide (B78521) (KOH), is required to release the free sterol or steryl glucoside.
Following extraction and hydrolysis, the sample is dried, often under a stream of nitrogen to prevent oxidation. The dried residue is then subjected to the derivatization reaction. Silylation is a common choice, converting all active hydrogens on hydroxyl groups to TMS groups, thereby increasing volatility and thermal stability. After derivatization, the sample is reconstituted in a suitable solvent and injected into the GC-MS system.
Table 2: General Workflow for GC-MS Analysis of Sterol Glucosides
| Step | Description | Purpose | Common Reagents/Techniques |
|---|---|---|---|
| 1. Lipid Extraction | Isolation of total lipids from the sample matrix. | To separate lipids from other cellular components. | Chloroform:Methanol (B129727) mixtures (e.g., Folch, Bligh-Dyer) |
| 2. Saponification | (Optional) Hydrolysis of ester bonds to release the core steryl glucoside. | To analyze total steryl glucoside content from free and acylated forms. | Potassium Hydroxide (KOH) in methanol |
| 3. Derivatization | Conversion of hydroxyl groups to volatile ethers. | To increase volatility and thermal stability for GC analysis. | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| 4. GC-MS Analysis | Separation and detection of the derivatized analyte. | To separate the target compound from other components and perform quantification and identification. | Selected Ion Monitoring (SIM) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Membrane Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and for studying its interactions within lipid membranes. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provide detailed atomic-level information.
For structural characterization, ¹H NMR spectra reveal the number of different types of protons and their connectivity, while ¹³C NMR provides information on the carbon skeleton. For instance, in related sterol glucosides, specific signals in the ¹H NMR spectrum can confirm the presence of the sterol's methyl groups, olefinic protons, and the anomeric proton of the glucose unit, whose coupling constant can confirm the β-configuration of the glycosidic bond. Similarly, ¹³C NMR spectra show distinct signals for the carbons of the sterol backbone and the glucose moiety.
Solid-state NMR (ssNMR) is particularly powerful for investigating the behavior of this compound within a model lipid bilayer. By using isotopically labeled (e.g., ²H, ¹³C, ¹⁵N) lipids or the sterol glucoside itself, ssNMR can provide insights into the orientation, dynamics, and specific molecular interactions of the compound within the membrane. For example, ²H NMR studies on deuterated cholesterol in membranes can reveal how the presence of membrane-associated peptides or other molecules affects the order and dynamics of the sterol. These principles can be extended to study how this compound interacts with membrane proteins or influences the physical properties of the lipid bilayer.
Solid-State ²H NMR for Membrane Ordering and Sterol Orientation
Solid-state Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) spectroscopy is a powerful, non-invasive technique used to probe the structure and dynamics of molecules within biological membranes. In the context of this compound research, ²H NMR provides invaluable insights into how this molecule influences the order of lipid acyl chains and its own orientation within the lipid bilayer.
The fundamental principle of ²H NMR in membrane studies relies on the interaction of the deuterium nucleus's quadrupole moment with the local electric field gradient. This interaction results in a characteristic spectral feature known as the quadrupolar splitting (Δνq), which is highly sensitive to the orientation and motional averaging of the C-²H bond vector relative to the main magnetic field.
Detailed Research Findings:
In studies involving sterols in lipid membranes, deuterium is typically incorporated at specific positions on either the lipid acyl chains or the sterol molecule itself. By analyzing the ²H NMR spectra, researchers can calculate the segmental order parameter (S_CD), which quantifies the degree of orientational ordering of the C-²H bond. An increase in S_CD signifies a more ordered, or less flexible, environment.
While specific ²H NMR data for this compound is not extensively published, studies on the parent molecule, cholesterol, provide a strong basis for understanding its effects. The rigid steroid ring of cholesterol is known to induce a significant ordering effect on the acyl chains of phospholipids (B1166683) in the liquid-crystalline state, leading to the formation of the liquid-ordered (l_o) phase. This is observed as a substantial increase in the quadrupolar splittings of the lipid deuterons.
For this compound, the bulky and hydrophilic β-D-glucoside headgroup is expected to anchor the molecule at the membrane-water interface. This positioning would likely lead to a similar ordering effect on the upper region of the phospholipid acyl chains as observed with cholesterol. However, the orientation of the sterol ring might be slightly altered to accommodate the large headgroup, potentially influencing the depth of its ordering effect. ²H NMR can precisely determine the orientation of the deuterated sterol ring system with respect to the bilayer normal by analyzing the quadrupolar splittings of multiple deuterons on the rigid ring structure.
Illustrative Data Table: Theoretical ²H NMR Quadrupolar Splittings (Δνq) in a DMPC Bilayer at 30°C
| Deuterated Position | S_CD (DMPC only) | Δνq (kHz) (DMPC only) | S_CD (with 30 mol% Cholesterol) | Δνq (kHz) (with 30 mol% Cholesterol) | Predicted S_CD (with 30 mol% this compound) | Predicted Δνq (kHz) (with 30 mol% this compound) |
| C2' (sn-2 chain) | 0.20 | 25.2 | 0.40 | 50.4 | ~0.38 | ~47.9 |
| C8' (sn-2 chain) | 0.18 | 22.7 | 0.38 | 47.9 | ~0.36 | ~45.4 |
| C14' (sn-2 chain) | 0.10 | 12.6 | 0.25 | 31.5 | ~0.23 | ~29.0 |
Note: This table is illustrative, based on typical data for cholesterol and predicted effects of the glucoside moiety. Actual experimental values may vary.
Differential Scanning Calorimetry (DSC) for Lipid Interaction Studies
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. frontiersin.org It is a highly sensitive method for studying the thermotropic phase behavior of lipid bilayers and the perturbations induced by the incorporation of molecules like this compound. nih.gov
The technique provides information on the temperature, enthalpy (ΔH), and cooperativity of lipid phase transitions, such as the main gel-to-liquid crystalline phase transition (T_m). By observing changes in these parameters upon the addition of a molecule of interest, one can infer the nature of its interaction with the lipid membrane.
Detailed Research Findings:
DSC studies of cholesterol in phospholipid bilayers have been extensively conducted. Cholesterol is known to have a profound effect on the phase behavior of lipids. At low concentrations, it broadens the main phase transition and decreases its enthalpy. At higher concentrations (typically above 20-25 mol%), it can completely eliminate the cooperative main phase transition, indicating a high degree of miscibility and the formation of the liquid-ordered phase where the lipids are ordered yet laterally mobile.
For this compound, the interaction with lipid membranes is expected to be influenced by both the hydrophobic sterol moiety and the hydrophilic glucose headgroup. The sterol portion will likely interact with the lipid acyl chains, similar to cholesterol, leading to an ordering effect. The bulky glucose headgroup, however, may introduce steric hindrance and specific hydrogen bonding interactions at the membrane interface, potentially altering the packing of phospholipid headgroups.
DSC experiments would reveal how this compound affects the T_m and the enthalpy of the lipid phase transition. It is hypothesized that, like cholesterol, it would reduce the enthalpy of the transition. However, the magnitude of this effect and its influence on the transition temperature and cooperativity might differ due to the presence of the glucoside. For instance, the steric hindrance from the glucose headgroup might lead to a less efficient packing with the phospholipids compared to cholesterol, resulting in a different thermotropic signature.
Illustrative Data Table: Effect of Cholesterol and Predicted Effect of this compound on the Main Phase Transition of DMPC
| Compound | Concentration (mol%) | T_m (°C) | ΔH (kcal/mol) | Transition Width (°C) |
| None | 0 | 24.0 | 5.4 | 0.5 |
| Cholesterol | 10 | 23.8 | 4.2 | 1.5 |
| Cholesterol | 30 | No cooperative transition | - | - |
| This compound (Predicted) | 10 | ~24.2 | ~4.5 | ~1.8 |
| This compound (Predicted) | 30 | Broadened transition | ~2.0 | >5.0 |
Note: This table is illustrative and based on typical data for cholesterol and theoretical considerations for this compound.
Fluorescent Anisotropy for Membrane Dynamics
Fluorescence anisotropy, also known as fluorescence polarization, is a spectroscopic technique that provides information about the rotational mobility of a fluorescent probe. By incorporating a fluorescent molecule into a lipid membrane, its anisotropy can be used to report on the local viscosity and order of its environment, thus reflecting the dynamics of the membrane.
The principle involves exciting the sample with polarized light and measuring the polarization of the emitted fluorescence. The fluorescence anisotropy (r) is calculated from the intensities of the emitted light parallel (I_∥) and perpendicular (I_⊥) to the polarization of the exciting light. A high anisotropy value indicates restricted rotational motion (a more ordered or viscous environment), while a low value signifies greater rotational freedom.
Detailed Research Findings:
Studies using fluorescent cholesterol analogs have shown that the rotational motion of cholesterol in a lipid bilayer is sensitive to the lipid phase. In a fluid, liquid-disordered phase, the anisotropy is lower, while in the more rigid gel phase or the liquid-ordered phase, the anisotropy is higher.
The presence of the β-D-glucoside moiety would significantly increase the size of the hydrophilic headgroup of the molecule. This is expected to have a pronounced effect on its rotational dynamics within the membrane. The bulky headgroup would likely experience greater friction at the membrane-water interface, leading to a slower rotational correlation time and consequently, a higher steady-state fluorescence anisotropy compared to a fluorescent cholesterol analog lacking the glucose unit, under the same conditions. This would indicate a more restricted rotational freedom for this compound within the membrane.
Illustrative Data Table: Steady-State Fluorescence Anisotropy (r) of a Fluorescent Sterol Analog in POPC Vesicles at 25°C
| Sterol Analog | Concentration (mol%) | Anisotropy (r) | Interpretation |
| NBD-Cholesterol | 1 | 0.25 | High rotational mobility |
| NBD-Cholesterol in POPC/Cholesterol (70:30) | 1 | 0.35 | Restricted rotational mobility |
| NBD-Cholesterol beta-D-glucoside (Predicted) | 1 | ~0.30 | Moderately restricted mobility |
| NBD-Cholesterol beta-D-glucoside in POPC/Cholesterol beta-D-glucoside (70:30) (Predicted) | 1 | ~0.38 | Highly restricted rotational mobility |
Note: This table is illustrative, based on typical values for fluorescent cholesterol analogs and the predicted influence of the glucoside moiety.
Thin-Layer Chromatography (TLC) for Detection and Purification
Thin-Layer Chromatography (TLC) is a rapid, simple, and versatile chromatographic technique widely used for the separation, identification, and purification of lipids, including sterol glucosides. It operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or solvent mixture).
For the analysis of this compound, a lipid extract is spotted onto the TLC plate, which is then placed in a developing chamber containing the mobile phase. As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in higher Retention Factor (R_f) values, while more polar compounds interact more strongly with the silica gel and have lower R_f values.
Detailed Research Findings:
TLC is an effective method for the detection and purification of this compound from biological extracts. researchgate.net Due to the presence of the polar glucose headgroup, this compound is significantly more polar than free cholesterol. This difference in polarity allows for their effective separation on a TLC plate.
Various solvent systems can be employed for the separation of sterol glucosides. A common mobile phase for separating lipids of intermediate polarity is a mixture of a nonpolar solvent like toluene (B28343) or hexane, a moderately polar solvent like ethyl acetate, and a small amount of a polar solvent like formic acid or methanol to improve the resolution. For instance, a mobile phase of toluene:ethyl acetate:formic acid has been successfully used for the separation of β-sitosterol-D-glucoside, a close analog of this compound. nih.govresearchgate.net
After development, the separated spots can be visualized using a variety of reagents. A general method is exposure to iodine vapor, which reversibly stains lipids brown. For more specific detection or for charring, spraying with a reagent like anisaldehyde-sulfuric acid followed by heating will produce colored spots. The R_f value of the spot corresponding to this compound can be compared to that of a standard for identification. For purification, the corresponding band of silica can be scraped from the plate and the compound eluted with a suitable solvent.
Data Table: Representative TLC R_f Values for Sterols and Sterol Glucosides
| Compound | Mobile Phase | R_f Value |
| Cholesterol | Toluene:Ethyl Acetate (9:1) | 0.65 |
| This compound | Toluene:Ethyl Acetate (9:1) | 0.15 |
| β-Sitosterol | Toluene:Ethyl Acetate:Formic Acid (8:2:0.2) | 0.41 |
| β-Sitosterol-D-glucoside | Toluene:Ethyl Acetate:Formic Acid (5:5:0.5) | 0.47 |
| Cholesteryl Glucosides (from H. pylori) | Chloroform:Methanol:Water (65:25:4) | 0.4-0.6 |
Note: R_f values are dependent on the specific experimental conditions (e.g., stationary phase, temperature, humidity) and should be considered as approximate.
Research Paradigms and Experimental Systems for Studying Cholesterol Beta D Glucoside
In Vitro Membrane Systems (e.g., Liposomes, Bilayers)
In vitro membrane systems, such as liposomes and bilayers, serve as fundamental models to study the biophysical properties of lipids and their interactions. While direct and extensive studies focusing solely on the incorporation and behavior of cholesterol beta-d-glucoside within these artificial membranes are not widely documented, the well-established role of cholesterol in such systems provides a basis for understanding the potential impact of its glucosylated form.
Cholesterol is a critical component in model membranes, where it is known to modulate membrane fluidity, thickness, and permeability. mdpi.com The introduction of cholesterol into phospholipid bilayers, such as those made from phosphatidylcholines, increases the packing and order of the lipid acyl chains. mdpi.comscispace.com This condensing effect enhances the stability of liposomes. scispace.com The rigid, planar steroid ring of cholesterol restricts the motion of the phospholipid fatty acid chains, leading to a more ordered and less permeable membrane. mdpi.com
The addition of a beta-d-glucoside moiety to cholesterol introduces a bulky, polar headgroup. It is hypothesized that this modification would significantly alter its interaction with the phospholipid bilayer. The glucose group would likely orient towards the aqueous phase, anchoring the molecule at the membrane-water interface. This could influence the packing of adjacent phospholipids (B1166683) and potentially affect membrane curvature and the formation of lipid domains.
Studies on related compounds, such as β-sitosterol β-d-glucoside, have utilized liposomes to study their properties and potential as drug delivery vehicles. researchgate.net These studies provide methodological frameworks that could be adapted to investigate this compound. For instance, modified ethanol injection methods have been used to create unilamellar liposomes containing sterol glucosides, allowing for control over vesicle size. researchgate.net The effects of this compound on mitochondrial membranes have been studied in vitro, suggesting that it can influence membrane functions like respiration and the generation of reactive oxygen species, possibly by altering the packing of membrane lipids. nih.gov
| Model System | Key Findings/Applications |
| Liposomes | Used to study the stabilizing effects of cholesterol on lipid bilayers; provides a model to infer the effects of the polar glucose headgroup of this compound on membrane properties. mdpi.comscispace.com |
| Brain Mitochondria | In vitro studies showed that this compound stimulates respiration and reactive oxygen species generation, suggesting an interaction with and alteration of mitochondrial membrane functions. nih.gov |
Cell Culture Models (e.g., Fibroblasts)
Cell culture models have been instrumental in identifying the presence and metabolism of this compound in mammalian cells. Cultured human fibroblasts, in particular, have been a key system for these discoveries.
The existence of this compound (referred to as cholesteryl glucoside or GlcChol) in mammalian cells was first reported in cultured human TIG-3 fibroblasts. nih.govnih.gov Its presence was found to be significantly increased upon exposing the cells to heat shock (e.g., 42°C for 15-30 minutes). nih.gov This suggests a potential role for the compound in cellular stress responses. nih.gov
Further research has demonstrated that the formation and degradation of this compound are linked to the activity of cellular β-glucosidases, such as glucocerebrosidase (GBA) and GBA2. nih.gov These enzymes can catalyze a transglucosylation reaction, transferring a glucose moiety from glucosylceramide (GlcCer) to cholesterol. nih.gov This process is reversible, indicating that these enzymes can also degrade this compound. nih.gov In cultured cells where lysosomal accumulation of cholesterol is induced, the formation of this compound via the lysosomal enzyme GBA is observed, highlighting that its synthesis is dependent on the local availability of cholesterol. nih.gov
| Cell Line | Experimental Condition | Key Findings |
| Human Fibroblasts (TIG-3) | Heat Shock (42°C) | First detection of cholesteryl glucoside in mammalian cells; biosynthesis is induced by heat stress. nih.gov |
| Cultured Mammalian Cells | Induced Lysosomal Cholesterol Accumulation | This compound is formed by the lysosomal β-glucosidase GBA through transglucosylation from GlcCer. nih.gov |
Bacterial Culture Models (e.g., Helicobacter pylori)
The bacterium Helicobacter pylori, a pathogen that colonizes the human stomach, provides a robust model for studying this compound, as it actively synthesizes related compounds. H. pylori is auxotrophic for cholesterol, meaning it cannot produce its own and must acquire it from the host gastric epithelium. digitellinc.comnih.gov Once cholesterol is taken up, the bacterium utilizes it to produce a series of cholesteryl α-d-glucosides, which are essential for its survival and pathogenicity. nih.govrsc.org
The primary cholesteryl glucoside synthesized is cholesterol-α-d-glucopyranoside (αCG). nih.gov This molecule serves as a precursor for further modifications, leading to the formation of cholesteryl-6'-O-tetradecanoyl-α-d-glucopyranoside (αCAG) and cholesteryl-6'-O-phosphatidyl-α-d-glucopyranoside (αCPG). nih.govnih.gov The enzyme responsible for the initial glucosylation step is cholesterol-α-glucosyltransferase (CGT), encoded by the hp0421 gene. nih.govasm.org
Studies using H. pylori cultures, including wild-type and knockout strains lacking the hp0421 gene (Δhp0421), have revealed the critical functions of these cholesteryl glucosides:
Immune Evasion : By incorporating these glucosides into its outer membrane, H. pylori can evade the host's immune response. nih.govasm.org
Cell Wall Integrity : Cholesteryl glucosides are a major component of the bacterial cell wall lipids and are crucial for maintaining the bacterium's characteristic helical shape and cell wall integrity. asm.org
Antibiotic Resistance : The presence of cholesteryl glucosides contributes to the bacterium's resistance to certain antibiotics. asm.org
Host Cell Adherence : The synthesis of cholesteryl glucosides by CGT is important for the initial binding of the bacteria to gastric epithelial cells. nih.gov
| H. pylori Strain | Key Characteristic | Research Findings |
| Wild-Type | Produces cholesteryl α-glucosides (αCG, αCAG, αCPG) | Cholesteryl glucosides are essential for immune evasion, maintaining cell morphology, and host cell adherence. nih.govnih.govasm.org |
| Δhp0421 (CGT knockout) | Unable to synthesize cholesteryl glucosides | Shows altered morphology (loss of helical shape), increased cell wall permeability, and increased sensitivity to some antibiotics. asm.org |
Animal Models for Mechanistic Biological Studies (e.g., Mouse Tissues, Zebrafish)
Animal models allow for the study of this compound in the context of a whole organism, providing insights into its distribution, metabolism, and potential pathological roles.
The natural occurrence of this compound has been confirmed in various mouse tissues and in human plasma. nih.gov Its presence in healthy mammalian tissues suggests it is a normal, albeit low-abundance, metabolite. A significant finding from animal studies comes from a mouse model of Niemann-Pick type C (NPC) disease. nih.gov NPC is a lysosomal storage disorder characterized by the accumulation of unesterified cholesterol within lysosomes. In the tissues of NPC model mice, there is a marked elevation in the levels of this compound. nih.gov This finding strongly supports the cell culture data, indicating that the synthesis of this compound is enhanced when and where cholesterol accumulates, likely as a result of the transglucosylation activity of lysosomal GBA. nih.gov
The zebrafish (Danio rerio) has emerged as a powerful model for studying lipid metabolism and related diseases due to its genetic tractability, optical transparency during early development, and conserved lipid metabolic pathways with humans. nih.govnih.gov Zebrafish can be fed a high-cholesterol diet to induce hypercholesterolemia, providing a model for early-stage atherosclerosis. nih.govfrontiersin.org While zebrafish have been used to create models for various disorders of cholesterol biosynthesis, specific studies focusing on the metabolism or function of this compound in zebrafish have not been extensively reported. researchgate.net However, given the conservation of lipid metabolism, the zebrafish remains a promising and potentially valuable model for future investigations into the in vivo dynamics and functional roles of this compound. nih.govnih.gov
| Animal Model | Condition | Key Findings |
| Mouse | Normal (Wild-Type) | Natural occurrence of this compound detected in various tissues. nih.gov |
| Mouse | Niemann-Pick Type C Disease Model | Markedly elevated levels of this compound in tissues, linked to lysosomal cholesterol accumulation. nih.gov |
| Zebrafish | High-Cholesterol Diet | Established model for hypercholesterolemia and lipid metabolism studies; potential future model for this compound research. nih.govfrontiersin.org |
Future Directions in Cholesterol Beta D Glucoside Research
Elucidation of Regulatory Mechanisms Governing Its Biosynthesis and Degradation
A fundamental area for future research lies in unraveling the intricate regulatory networks that control the synthesis and breakdown of cholesterol beta-d-glucoside. In mammalian cells, this molecule is not synthesized de novo but is formed through a transglucosylation reaction where a glucose moiety is transferred from glucosylceramide to cholesterol. nih.gov This reaction is catalyzed by β-glucosidases, specifically the lysosomal glucocerebrosidase (GBA) and the non-lysosomal GBA2. nih.gov The degradation of this compound is also carried out by these same enzymes. nih.gov
Future investigations should focus on several key regulatory aspects:
Enzyme Expression and Activity: Research is needed to understand the transcriptional and post-translational mechanisms that regulate the expression and activity of GBA and GBA2 in different cell types and physiological conditions. For instance, GBA2 activity is known to be inhibited by N-((5-adamantane-1-yl-methoxy)pentyl)-deoxynojirimycin (AMP-DNM) and has an optimal pH of 5.5-6.0. nih.govuniprot.org Understanding how cellular signals modulate these enzymes will be crucial.
Substrate Availability: The biosynthesis of this compound is highly dependent on the local concentrations of its precursors, cholesterol and glucosylceramide. nih.gov Therefore, future studies must explore how the trafficking and availability of these lipids in specific subcellular compartments, such as the lysosome and endoplasmic reticulum, are regulated to control the rate of this compound formation.
Pathophysiological Regulation: In conditions like Niemann-Pick type C disease, where cholesterol accumulates in lysosomes, there is a marked increase in this compound levels. nih.gov Elucidating the precise mechanisms behind this upregulation and its consequences for disease progression is a critical avenue for future research.
| Enzyme | Subcellular Location | Function in CßG Metabolism | Known Regulators/Inhibitors |
| Glucocerebrosidase (GBA) | Lysosome | Biosynthesis (transglucosylation) and Degradation | Conduritol B epoxide (CBE) |
| GBA2 | Endoplasmic Reticulum, Golgi Apparatus, Endosomes | Biosynthesis (transglucosylation) and Degradation | AMP-DNM, N-butyldeoxynojirimycin (NB-DGJ) |
Comprehensive Mapping of Its Cellular and Subcellular Distribution
While the presence of this compound has been confirmed in various mouse tissues and human plasma, a detailed and quantitative map of its distribution across different cell types and within subcellular compartments is still lacking. nih.gov Understanding where this lipid resides is key to uncovering its physiological roles.
Future research efforts should be directed towards:
Tissue-Specific Distribution: A systematic analysis of this compound levels in a wide range of tissues and organs under normal and diseased states is necessary. This will help to identify sites where it may have specialized functions.
Subcellular Localization: High-resolution imaging and cell fractionation techniques are needed to precisely determine the subcellular compartments where this compound is enriched. Given that its synthesizing enzyme, GBA2, is found on the cytosolic face of the endoplasmic reticulum and Golgi apparatus, these are likely key sites of its presence. nih.govabcam.com Its formation in lysosomes under certain conditions also points to this organelle as a significant location. nih.gov
Dynamic Trafficking: Investigating the movement of this compound between different organelles and how this trafficking is regulated will provide insights into its cellular functions.
Detailed Mechanistic Insights into Its Membrane Modulating Activities
Cholesterol is a well-known modulator of cell membrane properties, including fluidity, permeability, and the formation of lipid rafts. nih.govbioninja.com.au The addition of a bulky, polar glucose headgroup to cholesterol to form this compound is expected to significantly alter its interaction with other membrane lipids and proteins.
Future research should aim to provide detailed mechanistic insights into these activities:
Impact on Membrane Fluidity and Permeability: Biophysical studies on model membranes are needed to quantify the effect of this compound on membrane fluidity, thickness, and permeability. It is hypothesized that its presence could alter the packing of phospholipids (B1166683), thereby influencing these fundamental membrane properties. nih.gov
Role in Lipid Raft Formation and Stability: Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. nih.gov Given the structural similarity to cholesterol, future studies should investigate whether this compound partitions into lipid rafts and how it might modulate their formation, stability, and protein composition. researchgate.net
Interaction with Membrane Proteins: The glucose moiety of this compound could directly interact with membrane proteins, potentially modulating their conformation and function. Research is needed to identify specific protein binding partners and to understand the functional consequences of these interactions.
Exploration of Novel Biological Roles Beyond Current Understanding
The known biological roles of this compound are intriguing but likely represent only a fraction of its true functional repertoire. Current research has linked it to the heat shock response and potentially to neurodegenerative diseases. nih.gov
Future directions for exploring its novel biological roles include:
Heat Shock Response and Cellular Stress: this compound has been shown to be a lipid mediator in the heat stress response, activating the heat shock transcription factor 1 (HSF1) and inducing the expression of heat shock protein 70 (HSP70). nih.gov The precise molecular mechanism by which it activates HSF1 remains to be elucidated. nih.gov
Neurodegenerative Diseases: Mutations in the GBA gene are a major risk factor for Parkinson's disease, and the accumulation of this compound in lysosomal storage disorders suggests a potential link to neurodegeneration. complexitybiosystems.itnews-medical.netyoutube.com Further investigation into the role of this lipid in neuronal function and its potential contribution to the pathology of diseases like Parkinson's and Alzheimer's is warranted. frontiersin.org
Infectious Disease: The bacterium Helicobacter pylori can synthesize a form of cholesteryl glucoside, which is important for its membrane stability and pathogenicity. nih.gov Exploring whether other pathogens utilize similar strategies and how this lipid interacts with the host immune system could open new avenues for anti-infective therapies.
Metabolic Regulation: Given its connection to cholesterol and ceramide metabolism, investigating the role of this compound in metabolic regulation, including glucose homeostasis and lipid metabolism, is a promising area for future research.
| Biological Process | Known Role of this compound |
| Heat Shock Response | Activates Heat Shock Factor 1 (HSF1), leading to increased Heat Shock Protein 70 (HSP70) expression. nih.gov |
| Neurodegeneration | Potential link due to its accumulation in lysosomal storage disorders and the role of GBA in Parkinson's disease. complexitybiosystems.itnews-medical.net |
| Infectious Disease | Synthesized by Helicobacter pylori and contributes to its membrane stability and pathogenesis. nih.gov |
Development of Advanced Analytical Techniques for Trace-Level Detection in Complex Matrices
A major bottleneck in this compound research is the difficulty in accurately quantifying its often low abundance in complex biological samples. The development of more sensitive and specific analytical methods is crucial for progress in the field.
Future efforts in this area should focus on:
Enhanced Mass Spectrometry: While liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards is the current gold standard, there is a need for methods with even lower limits of detection and quantification. nih.govnih.govbiorxiv.org Exploring advanced mass spectrometry platforms, such as high-resolution mass spectrometry and novel ionization techniques, could improve sensitivity. oatext.comyoutube.com
High-Throughput Screening: Developing rapid and robust methods for high-throughput analysis of this compound would facilitate large-scale studies, such as screening patient cohorts or testing the effects of potential therapeutic compounds.
In Situ Imaging: The development of probes for mass spectrometry imaging would enable the visualization of this compound distribution within tissues and even single cells, providing invaluable spatial information about its localization.
Design and Synthesis of Chemically Modified Analogues for Targeted Research Applications
The availability of chemically modified analogues of this compound would provide powerful tools to dissect its biological functions. The synthesis of a ¹³C₆-labeled version has already proven invaluable for its quantification. nih.gov
Future directions in this area include:
Fluorescent Probes: The synthesis of fluorescently tagged this compound analogues, for example, using fluorophores like NBD or Bodipy, would allow for its visualization in living cells. nih.govresearchgate.netnih.gov These probes would be instrumental in studying its subcellular localization, trafficking, and interactions with other molecules in real-time.
Photo-activatable and Click-Chemistry Probes: The development of analogues with photo-activatable cross-linkers or "click-chemistry" handles would enable the identification of its binding partners and the study of its interactions within cellular complexes. nih.gov
Non-metabolizable Analogues: Synthesizing analogues that are resistant to degradation by β-glucosidases would help to stabilize its levels in cells, allowing for a more straightforward investigation of its downstream effects.
Therapeutic Analogues: In the long term, the design and synthesis of analogues with modified properties could be explored for their therapeutic potential, for instance, in modulating stress responses or interfering with pathogenic mechanisms.
Q & A
Q. What analytical methods are recommended for confirming the structural identity and purity of cholesterol beta-d-glucoside in synthesized or extracted samples?
To confirm structural identity, nuclear magnetic resonance (NMR) spectroscopy is essential for resolving the stereochemistry of the glucoside linkage and cholesterol backbone . High-resolution mass spectrometry (HR-MS) validates molecular weight and fragmentation patterns . For purity assessment, thin-layer chromatography (TLC) with ≥97% purity criteria is widely used, as noted in standardized protocols . Additionally, optical rotation measurements (e.g., [α]/D = -49.0±3.0° in pyridine) help verify enantiomeric consistency .
Q. How can researchers isolate this compound from natural sources like Cycas circinalis seeds?
Isolation typically involves solvent extraction (e.g., methanol or chloroform-methanol mixtures) followed by chromatographic purification. Column chromatography with silica gel or reversed-phase HPLC effectively separates sterol glucosides from co-extracted lipids . Fraction collection should be guided by TLC or LC-MS monitoring, with neurotoxic sterol glucoside fractions identified via bioactivity assays in neuronal cell lines .
Q. What in vitro models are suitable for preliminary screening of this compound’s biological activity?
Primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) are used to assess neurotoxicity via viability assays (e.g., MTT or LDH release) . Mitochondrial respiration assays in isolated brain mitochondria (e.g., measuring oxygen consumption and ROS generation) are critical for evaluating metabolic disruption .
Advanced Research Questions
Q. What experimental evidence supports the role of this compound in neurodegenerative pathologies like ALS-Parkinsonism Dementia Complex (ALS-PDC)?
In vitro studies demonstrate that this compound inhibits mitochondrial Complex I, reducing ATP synthesis and increasing ROS production in brain mitochondria, mirroring defects seen in neurodegenerative diseases . In vivo rodent models fed cycad-derived sterol glucosides develop motor neuron degeneration and α-synuclein aggregation, recapitulating ALS-PDC hallmarks . However, conflicting data exist on dose-dependency; some studies report neurotoxicity only at supraphysiological concentrations, suggesting contextual susceptibility .
Q. How do researchers reconcile contradictions in the neurotoxic effects of this compound across experimental models?
Discrepancies arise from differences in model systems (e.g., immortalized cells vs. primary neurons) and exposure duration. For example, acute mitochondrial ROS spikes may not translate to chronic neurodegeneration without sustained metabolic stress . Methodological standardization, such as consistent use of lipid-delivery vehicles (e.g., cyclodextrins) to mimic physiological uptake, is recommended . Comparative studies with cholesterol and phytosterol glucosides (e.g., stigmasterol glucoside) can isolate structure-activity relationships .
Q. What advanced techniques are used to study the interaction of this compound with neuronal membranes?
Surface plasmon resonance (SPR) and molecular dynamics simulations track its incorporation into lipid rafts, which may disrupt membrane fluidity and receptor signaling . Fluorescence anisotropy using labeled glucosides quantifies membrane perturbation . Synchrotron-based X-ray diffraction further resolves structural changes in lipid bilayers .
Q. How can researchers model the systemic effects of this compound exposure in vivo?
Transgenic mice expressing human α-synuclein or TDP-43 are used to assess synergism with genetic risk factors . Isotopic tracing (e.g., ¹⁴C-labeled glucosides) tracks biodistribution and metabolism, while gut-brain axis interactions are probed via microbiome depletion studies . Longitudinal behavioral assays (e.g., rotarod performance) correlate neurotoxicity with functional decline .
Methodological Considerations
- Contradiction Analysis : Use meta-analysis frameworks to compare outcomes across studies, emphasizing variables like mitochondrial isolation protocols (e.g., differential centrifugation vs. commercial kits) .
- Data Reproducibility : Include internal controls (e.g., cholesterol alone) to distinguish glucoside-specific effects from lipid-induced artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
